N-(3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrochloride

Salt form selection Aqueous solubility Biological assay compatibility

N-(3-Ethyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrochloride (CAS 2034154-25-9) is a synthetic benzothiazole derivative belonging to the 3-substituted-2-imino-benzothiazoline class. Its molecular architecture features a 2-imino-3-ethyl-benzothiazoline core with a 6-acetamide substituent, formulated as the hydrochloride salt (MF: C11H14ClN3OS; MW: 271.77 g/mol).

Molecular Formula C11H14ClN3OS
Molecular Weight 271.77 g/mol
CAS No. 2034154-25-9
Cat. No. B1406699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrochloride
CAS2034154-25-9
Molecular FormulaC11H14ClN3OS
Molecular Weight271.77 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=N.Cl
InChIInChI=1S/C11H13N3OS.ClH/c1-3-14-9-5-4-8(13-7(2)15)6-10(9)16-11(14)12;/h4-6,12H,3H2,1-2H3,(H,13,15);1H
InChIKeyLWODEESGNOGZLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Ethyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide Hydrochloride (CAS 2034154-25-9): Core Structural Identity and Procurement Baseline


N-(3-Ethyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrochloride (CAS 2034154-25-9) is a synthetic benzothiazole derivative belonging to the 3-substituted-2-imino-benzothiazoline class [1]. Its molecular architecture features a 2-imino-3-ethyl-benzothiazoline core with a 6-acetamide substituent, formulated as the hydrochloride salt (MF: C11H14ClN3OS; MW: 271.77 g/mol) [2]. This compound occupies a distinct chemical space at the intersection of riluzole-like scaffolds and acetamide-functionalized heterocycles, making it a valuable building block for medicinal chemistry and structure-activity relationship (SAR) studies targeting neurological and inflammatory pathways [3].

Why Generic Substitution Fails for N-(3-Ethyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide Hydrochloride: Critical Structure-Level Differentiation


Within the 2-imino-benzothiazoline class, even minor structural variations produce substantial differences in physicochemical properties, chemical stability, and biological target engagement. The N3 substituent directly modulates the electronic environment of the imino group and influences both metabolic stability and solubility [1]. The 6-position substituent determines hydrogen bond donor/acceptor capacity, which is decisive for target binding, as demonstrated by SAR studies showing that only specific 6-substitution patterns confer in vivo antiglutamate activity in the riluzole series [1]. The salt form (hydrochloride vs. hydrobromide or free base) further differentiates solubility and compatibility with aqueous biological assay conditions [2]. Generic interchange with the closest analog—the N3-allyl hydrobromide variant (CAS 1351645-69-6)—is not scientifically justified without confirmatory data, as the allyl group introduces alkene reactivity absent in the ethyl derivative, and the different counterion alters dissolution kinetics .

Product-Specific Quantitative Evidence Guide: N-(3-Ethyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide Hydrochloride vs. Comparators


Salt Form Differentiation: Hydrochloride vs. Hydrobromide for Aqueous Solubility in Biological Assays

The target compound is supplied as the hydrochloride (HCl) salt, whereas its closest structural analog—N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide (CAS 1351645-69-6)—is formulated as the hydrobromide (HBr) salt . Hydrochloride salts of benzothiazole derivatives are explicitly noted to improve aqueous solubility and facilitate use in aqueous-based reactions [1]. Although no direct head-to-head solubility measurement comparing these two specific salts has been published, the well-established pharmaceutical salt screening principle indicates that hydrochloride salts generally exhibit superior aqueous dissolution rates compared to their hydrobromide counterparts, due to the smaller ionic radius and higher hydration energy of the chloride anion [2].

Salt form selection Aqueous solubility Biological assay compatibility Benzothiazoline

N3-Substituent Reactivity: Ethyl vs. Allyl Chemical Stability for Synthetic and Storage Applications

The target compound bears an N3-ethyl substituent, whereas the closest commercially available analog carries an N3-allyl group (CAS 1351645-69-6) . The allyl group contains a terminal alkene (C=C) that is susceptible to oxidation, radical addition, and electrophilic reactions under standard laboratory conditions, potentially leading to undesired byproducts during synthesis or long-term storage . The ethyl group is chemically inert under most conditions, providing superior stability for multi-step synthetic sequences and extended storage. No direct forced-degradation comparison study has been published for these specific compounds; however, the differential reactivity of allyl vs. ethyl substituents is a fundamental principle in organic chemistry .

Chemical stability N3-substitution Alkene reactivity Benzothiazoline scaffold

6-Position Functional Group: Acetamide Hydrogen Bond Donor Capacity vs. Ester and Trifluoromethoxy Analogs

The target compound possesses a 6-acetamide group (–NHCOCH₃) with both hydrogen bond donor (N–H) and acceptor (C=O) capability [1]. This differentiates it from: (1) Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate, which bears a 6-methyl ester lacking an H-bond donor [2]; and (2) Riluzole, which carries a 6-trifluoromethoxy (–OCF₃) group that is exclusively lipophilic with no hydrogen bond donor capacity [3]. In the class-level SAR established by Jimonet et al. (1999), the 6-position substituent was critical for in vivo activity: only compounds bearing specific 6-substituents (alkyl, polyfluoroalkyl, or polyfluoroalkoxy groups) showed anticonvulsant activity in the glutamic acid challenge model, with ED50 values ranging from 2.5–3.2 mg/kg i.p. for active 6-substituted-2-benzothiazolamines [3]. While the 6-acetamide group was not directly tested in that study, its hydrogen bond donor capacity introduces a fundamentally different pharmacophore feature that may enable distinct target interactions compared to the lipophilic substituents characterized to date [3].

Hydrogen bond donor 6-substitution Target engagement Benzothiazole SAR

Class-Level In Vivo Antiglutamate Activity Potential of 2-Imino-Benzothiazoline Scaffold

The 3-substituted-2-imino-benzothiazoline scaffold to which the target compound belongs has demonstrated potent in vivo antiglutamate activity. Jimonet et al. (1999) evaluated a series of 3-substituted-2-imino-6-trifluoromethoxybenzothiazolines in a rat model of glutamic acid-induced seizures and identified compounds with ED50 values as low as 1.0 mg/kg i.p. (compound 61: 2-imino-3-(2-methylthio)ethyl-6-trifluoromethoxybenzothiazoline), representing approximately 3-fold greater potency than riluzole (ED50 = 2.5–3.2 mg/kg i.p.) [1]. The SAR demonstrated that the 3-position tolerates diverse substitution while retaining or enhancing activity, and that the imino group is critical for potency [1]. The target compound, with its 3-ethyl substitution and 6-acetamide group, represents an unexplored combination within this validated pharmacophore class. While no direct activity data exist for this specific compound, the scaffold's established in vivo efficacy provides a strong class-level rationale for its investigation in glutamate-mediated neurological pathways, with the caveat that the 6-acetamide substitution has not been pharmacologically characterized in this model [1].

Antiglutamate activity Neuroprotection In vivo pharmacology Riluzole analogs

Multi-Vendor Availability and Purity Specification for Reproducible Research Procurement

N-(3-Ethyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrochloride is available from at least five independent suppliers with documented purity specifications: Combi-Blocks (Cat. HF-3866, 95%), AKSci (Cat. 4994EB, 95%), Fluorochem (via CymitQuimica, Ref. 10-F542010, 95%), Leyan (Cat. 1144221, 97%), and Fujifilm Wako (via Combi-Blocks HF-3866) . In contrast, the N3-allyl hydrobromide analog (CAS 1351645-69-6) is offered by fewer vendors (primarily Leyan at 97% and MolCore at 98%) . Multi-vendor availability reduces supply chain risk and enables independent verification of biological results across laboratories, which is a critical consideration for long-term research programs [1]. The consistent 95–97% purity specification across vendors provides a reliable baseline for SAR studies, though researchers should request batch-specific certificates of analysis for quantitative work.

Compound sourcing Purity specification Vendor comparison Research reproducibility

Limitations Statement: Current Evidence Gaps for This Specific Compound

It must be explicitly stated that no peer-reviewed primary research papers or patents specifically characterizing the biological activity, pharmacokinetics, or target engagement of N-(3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrochloride were identified in the literature search (PubMed, Google Scholar, BindingDB, ChEMBL, patent databases) as of the search date [1]. The compound is primarily cataloged as a research chemical and heterocyclic building block, and the quantitative differential evidence presented above relies predominantly on class-level inference from the established 2-imino-benzothiazoline SAR literature [2] and chemical property comparisons with structurally characterized analogs . No direct head-to-head biological comparison between this compound and any named comparator has been published. Procurement decisions should therefore be based on: (1) the compound's unique combination of structural features (HCl salt, N3-ethyl, 6-acetamide) that differentiates it from available analogs; and (2) the validated class-level pharmacological potential of the 2-imino-benzothiazoline scaffold. Users requiring guaranteed biological activity should conduct their own characterization assays.

Data limitations Research chemical Evidence quality Further characterization needed

Best Research and Industrial Application Scenarios for N-(3-Ethyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide Hydrochloride


Structure-Activity Relationship (SAR) Expansion of 2-Imino-Benzothiazoline Neuroprotective Agents

This compound is ideally positioned for SAR campaigns exploring the 6-position of the 2-imino-benzothiazoline scaffold. The validated in vivo antiglutamate activity of this scaffold class—with optimized derivatives achieving ED50 values of 1.0 mg/kg i.p., up to 3× more potent than riluzole [1]—provides a strong rationale for investigating novel 6-substituents. The 6-acetamide group introduces hydrogen bond donor capacity absent in all previously characterized active analogs (which bear lipophilic 6-substituents), offering the potential to engage distinct biological targets within glutamate signaling or neuroprotective pathways [1]. Researchers should conduct head-to-head in vitro and in vivo comparisons against riluzole and compound 61 as positive controls.

Synthetic Intermediate for Kinase-Targeted Benzothiazole Hybrid Molecules

The 6-acetamide group with its hydrogen bond donor (N–H) maps onto pharmacophore features commonly required for kinase hinge-region binding [2]. This compound can serve as a key intermediate for generating focused libraries of benzothiazole-acetamide hybrids through further functionalization at the acetamide nitrogen or through coupling reactions at the imino group. The hydrochloride salt form ensures compatibility with aqueous reaction conditions during amide coupling or bioconjugation steps [3], providing a practical advantage over free base analogs that may require organic co-solvents.

Chemical Probe Development for Neurological and Inflammatory Pathway Deconvolution

Given the benzothiazole scaffold's established pharmacological relevance in neurological (riluzole for ALS, antiglutamate activity) and inflammatory pathways [1][3], this compound represents a structurally distinct entry point for chemical probe development. Its combination of features—N3-ethyl for metabolic stability, 6-acetamide for target interaction, and hydrochloride salt for solubility—makes it suitable for phenotypic screening campaigns aimed at identifying novel mechanisms of action in neuroinflammation or excitotoxicity models. Multi-vendor availability supports the compound sourcing reproducibility required for probe validation across independent laboratories .

Comparative Physicochemical Profiling Against N3-Allyl and 6-Ester Analogs in Drug Discovery Programs

For medicinal chemistry teams evaluating benzothiazoline-based lead series, this compound offers a unique combination of properties (N3-ethyl + 6-acetamide + HCl salt) that can be systematically compared against the N3-allyl analog (CAS 1351645-69-6) and the 6-ester analog (methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate) in parallel assays [3]. Key parameters for comparison include aqueous solubility (HCl vs. HBr salt effect), chemical stability under accelerated conditions (ethyl vs. allyl), and preliminary target engagement in biochemical panels. Such head-to-head profiling would generate the direct comparative data that currently represents the primary evidence gap for this compound class.

Quote Request

Request a Quote for N-(3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.